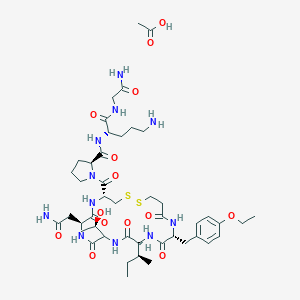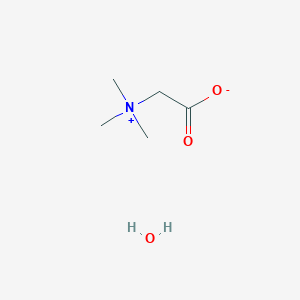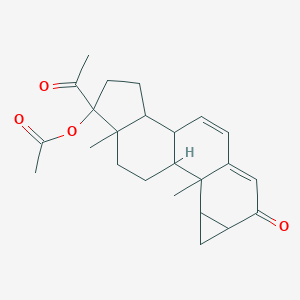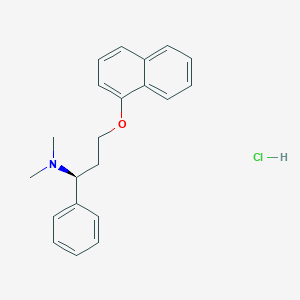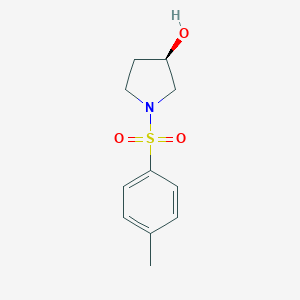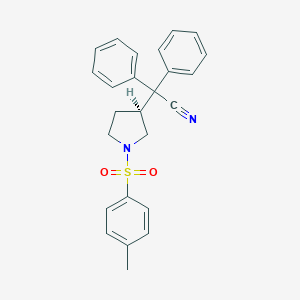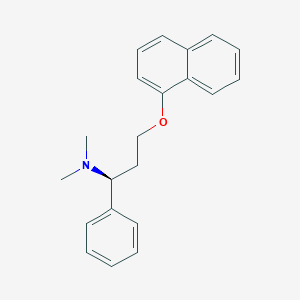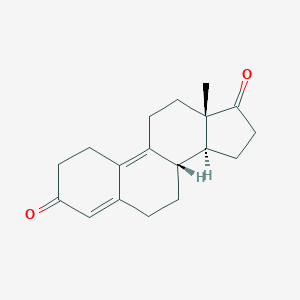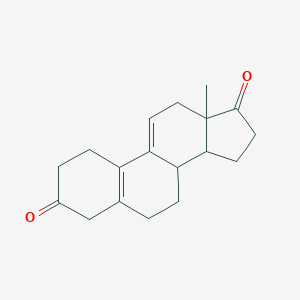
Fesoterodine fumarate
Overview
Description
Synthesis Analysis
The synthesis of Fesoterodine fumarate involves a process of synthesis of 3,3 dipheylpropylamines, which may be used as pharmaceutical intermediates in the preparation of their pharmacologically active derivatives such as fesoterodine, tolterodine, their enantiomers, pharmaceutically acceptable salts and related compounds useful as antimuscarinic agents . Another synthesis process involves starting with N,N-diisopropyl -3-phenyl prop-2-en-1-amine and reacting with 4-cyano phenol in the presence of ethane sulfonic acid at 130°C .Molecular Structure Analysis
The molecular formula of Fesoterodine fumarate is C30H41NO7. Its average mass is 527.649 Da and its monoisotopic mass is 527.288330 Da . The structure of Fesoterodine fumarate includes one defined stereocentre .Chemical Reactions Analysis
The chemical reactions of Fesoterodine fumarate involve its conversion into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . The synthesis of Fesoterodine fumarate and its various intermediates was disclosed in WO 1999/058478 Al .Physical And Chemical Properties Analysis
Fesoterodine fumarate is a white to off-white powder. It is soluble in water, freely soluble in methanol, and practically insoluble in heptane . The molecular formula of Fesoterodine fumarate is C30H41NO7, and its average mass is 527.649 Da .Scientific Research Applications
Treatment of Overactive Bladder (OAB)
Fesoterodine fumarate is used clinically for the treatment of overactive bladder (OAB) . It has shown significant improvement of OAB symptoms compared with placebo . The drug is effective in treating OAB symptoms and its once-daily dosing regime and the flexibility to increase the dose are appealing factors .
Antimuscarinic Agent
Fesoterodine fumarate is a nonselective orally administered anticholinergic agent . It exerts its pharmacological effects as a competitive muscarinic receptor antagonist .
Prodrug of 5-Hydroxymethyl Tolterodine (5-HMT)
Fesoterodine fumarate is a prodrug of 5-hydroxymethyl tolterodine (5-HMT), which is a muscarinic M2 and M3-receptor antagonist with antispasmodic activity . 5-HMT is also the active metabolite of tolterodine .
Treatment of Urinary Incontinence
Fesoterodine fumarate is used in the treatment of urinary incontinence, a condition present in over half of female patients with OAB . The key symptom of OAB is urgency, the sudden compelling desire to void that is difficult to defer .
Treatment of Nocturia
Nocturia, the complaint that the individual wakes at night to void, is another symptom of OAB that can be treated with Fesoterodine fumarate .
Research Tool in Clinical Trials
Fesoterodine fumarate has been used in several 8- and 12-week long-term clinical trials . It has been shown to be more effective than placebo for most symptoms .
Mechanism of Action
Target of Action
Fesoterodine fumarate primarily targets muscarinic receptors , which play a crucial role in contractions of urinary bladder smooth muscle . These receptors are also involved in the stimulation of salivary secretion .
Pharmacokinetics
Fesoterodine fumarate is well absorbed after oral administration . It is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of fesoterodine . The elimination half-life of the active metabolite is approximately 7-8 hours . The drug is excreted via the kidneys (70%) and feces (7%) .
Result of Action
The molecular and cellular effects of fesoterodine fumarate’s action primarily involve the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder . Consequently, the urge to urinate is decreased, which helps alleviate symptoms of urgency, frequency, and uncontrolled urination .
Action Environment
For instance, coadministration of fesoterodine fumarate with other antimuscarinic agents that produce dry mouth, constipation, urinary retention, and other anticholinergic effects should be avoided . Always consult with a healthcare provider for personalized advice.
Safety and Hazards
Fesoterodine fumarate should be used with caution. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed . Side effects may include constipation, dizziness, dry mouth, upset stomach, or urinary tract infection .
properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-RNCYCKTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904655 | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fesoterodine fumarate | |
CAS RN |
286930-03-8 | |
| Record name | Fesoterodine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fesoterodine fumarate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-but-2-enedioic acid; [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FESOTERODINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS72165S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Fesoterodine Fumarate and what is its mechanism of action?
A1: Fesoterodine Fumarate is a medication used to treat overactive bladder (OAB). It functions as a competitive muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. [] This action relaxes the smooth muscles in the bladder, reducing bladder contractions and therefore the symptoms of OAB, such as urinary frequency, urgency, and urge incontinence. [, , , , , ]
Q2: How does Fesoterodine Fumarate differ from other muscarinic antagonists used to treat OAB?
A2: Fesoterodine Fumarate is a prodrug, meaning it is inactive in its administered form and requires metabolization in the body to become active. The active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is responsible for the antimuscarinic effects. [, ] This unique pharmacokinetic profile distinguishes it from other antimuscarinics.
Q3: Does early administration of Fesoterodine Fumarate impact neurogenic detrusor overactivity differently than later administration?
A3: Research suggests that early administration of Fesoterodine Fumarate in a spinal cord transected rat model can prevent the development of neurogenic detrusor overactivity (NDO). This effect may be linked to the drug's influence on the expression of M2 muscarinic receptors in the bladder. [, , ]
Q4: How does Fesoterodine Fumarate affect brain activity in patients experiencing OAB symptoms?
A4: Studies using functional MRI have shown that specific areas of the brain are activated during reported urinary urgency. [] Research suggests that treatment with Fesoterodine Fumarate may alter these brain activity patterns, potentially reflecting a reduction in urgency sensation. [] More research is needed to fully understand these effects.
Q5: What is the molecular formula and weight of Fesoterodine Fumarate?
A5: This information is not available within the provided research abstracts. Further investigation into specific chemical databases and literature is needed.
Q6: Is there information on the spectroscopic data (NMR, IR, etc.) for Fesoterodine Fumarate?
A6: The provided research abstracts do not contain specific spectroscopic data. For detailed spectroscopic information, refer to analytical chemistry resources and publications dedicated to characterizing Fesoterodine Fumarate.
Q7: How is Fesoterodine Fumarate metabolized in the body?
A7: Fesoterodine Fumarate is rapidly and completely hydrolyzed by nonspecific plasma esterases to its active metabolite, 5-HMT. This metabolism is independent of the cytochrome P450 enzyme system, which differentiates it from some other antimuscarinic drugs. []
Q8: How is Fesoterodine Fumarate eliminated from the body?
A8: Fesoterodine Fumarate is eliminated through dual pathways, with both renal and hepatic excretion playing a role. This characteristic contributes to its favorable pharmacokinetic profile, particularly in patients with mild to moderate renal or hepatic impairment. []
Q9: What is the efficacy of Fesoterodine Fumarate in treating OAB symptoms?
A9: Clinical trials have demonstrated that Fesoterodine Fumarate is effective in reducing OAB symptoms, including urinary frequency, urgency, and urge incontinence episodes. [, , ] These improvements have been linked to increased quality of life for many patients. [, ]
Q10: Has Fesoterodine Fumarate been studied in specific OAB patient populations, such as the elderly or those with neurological conditions?
A10: Yes, Fesoterodine Fumarate has been studied in various patient populations. Studies suggest that it is well-tolerated and effective in treating OAB in the elderly. [, ] Additionally, research has explored its use in patients with neurogenic detrusor overactivity due to conditions like spinal cord injury and multiple sclerosis. [, , ]
Q11: What is known about the stability of Fesoterodine Fumarate under various conditions?
A11: Research has investigated the stability of Fesoterodine Fumarate under different stress conditions, including hydrolysis, humidity, oxidation, and thermal and photolytic degradation. [, ] These studies inform the development of stable formulations and appropriate storage conditions for the drug.
Q12: Are there specific formulation strategies used to enhance the stability, solubility, or bioavailability of Fesoterodine Fumarate?
A12: Yes, several formulation strategies have been explored. For example, the development of Fesoterodine Fumarate extended-release tablets aims to provide sustained drug release over an extended period. [, ] Other research has investigated the use of solid molecular dispersions to improve the drug's dissolution and bioavailability. []
Q13: What analytical methods are commonly employed to characterize and quantify Fesoterodine Fumarate?
A13: Several analytical techniques are used to analyze Fesoterodine Fumarate, with a prominent method being reverse-phase high-performance liquid chromatography (RP-HPLC). [, , , , , ] This technique allows for the separation and quantification of the drug and its related substances, including impurities and degradation products.
Q14: Are there any validated stability-indicating methods for analyzing Fesoterodine Fumarate?
A14: Yes, researchers have developed and validated stability-indicating RP-HPLC methods specifically designed for Fesoterodine Fumarate analysis. These methods are essential for quality control, ensuring the drug's stability, purity, and efficacy. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



